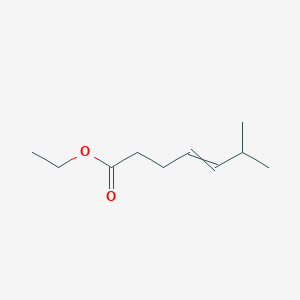

Ethyl 6-methylhept-4-enoate

Description

Ethyl 6-methylhept-4-enoate is an ester characterized by a seven-carbon backbone with a methyl branch at position 6 and a double bond at position 4. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol. Structurally, it combines an ethyl ester group with a branched, unsaturated hydrocarbon chain.

Properties

CAS No. |

112604-90-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl 6-methylhept-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h5,7,9H,4,6,8H2,1-3H3 |

InChI Key |

JZCOOEMEVYKIMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC=CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methylhept-4-enoate can be synthesized through various organic reactions. One common method involves the esterification of 6-methylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylhept-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The α,β-unsaturated ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Forms various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methylhept-4-enoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methylhept-4-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This structure allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the conjugated system. These interactions can modulate various biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-methyl-4-oxohept-6-enoate (CAS 137123-79-6)

This compound shares a similar backbone but differs by the presence of a ketone group (4-oxo) and a double bond at position 5. Key distinctions include:

- Polarity: The 4-oxo group increases polarity, enhancing solubility in polar solvents compared to Ethyl 6-methylhept-4-enoate.

- Reactivity : The ketone may undergo nucleophilic addition reactions, while the double bond in the target compound is more prone to hydrogenation or electrophilic additions.

- Molecular Weight : Higher (184.24 g/mol vs. 170.25 g/mol) due to the additional oxygen atom .

Ethyl Esters in Bioactive Extracts

Ethyl esters from turmeric, ginger, and Dicranoloma reflexum (Tables 23, 26, and 3 in evidence) share functional groups but vary in chain length and branching:

- Lower boiling point and higher volatility.

- Ethyl octenoate (C₁₀H₁₈O₂): Similar molecular weight but lacks branching; linear structure reduces steric hindrance in enzymatic interactions.

Chlorinated Cyclohexanes ()

Hexachlorocyclohexanes (e.g., CAS 27154-44-5) are unrelated structurally but highlight how functional groups (e.g., chlorine substituents) drastically alter properties. Unlike this compound, these compounds are highly persistent environmental pollutants due to C-Cl bond stability .

Data Table: Key Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₈O₂ | 170.25 | Ester, alkene | Potential bioactivity (inferred) |

| Ethyl 6-methyl-4-oxohept-6-enoate | C₁₀H₁₆O₃ | 184.24 | Ester, ketone, alkene | Higher polarity, synthetic intermediate |

| Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | Ester | Flavoring agent, high volatility |

| 1,2,3,4,5,6-Hexachlorocyclohexane | C₆H₆Cl₆ | 290.83 | Chlorinated cyclohexane | Pesticide, environmental toxin |

Research Findings and Inferences

- Bioactivity Potential: Ethyl esters in turmeric and ginger extracts exhibit antifungal properties (Tables 23, 26).

- Synthetic Challenges: Branched esters like this compound may require regioselective synthesis to control double bond and methyl group positioning.

- Environmental Impact : Unlike chlorinated compounds (), esters are generally biodegradable but may contribute to volatile organic compound (VOC) emissions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.